Benzenamine, 2-[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]-
Description
“Benzenamine, 2-[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]-” is an aromatic amine derivative featuring a 1,2,4-triazole core substituted at position 3 with a 3-fluorophenyl group and at position 5 with a benzenamine moiety. The compound’s molecular formula is C₁₄H₁₁FN₄, with a molar mass of 266.27 g/mol.
Properties
CAS No. |
104615-66-9 |
|---|---|
Molecular Formula |
C14H11FN4 |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
2-[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]aniline |
InChI |
InChI=1S/C14H11FN4/c15-10-5-3-4-9(8-10)13-17-14(19-18-13)11-6-1-2-7-12(11)16/h1-8H,16H2,(H,17,18,19) |
InChI Key |
WDNWMHGFORYNPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2)C3=CC(=CC=C3)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]- typically involves the formation of the triazole ring followed by its attachment to the benzenamine core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring, which is then coupled with the benzenamine through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: Benzenamine, 2-[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology: In biological research, Benzenamine, 2-[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]- is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases .
Industry: In industrial applications, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of Benzenamine, 2-[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]- involves its interaction with specific molecular targets. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related 1,2,4-triazole derivatives, focusing on substituent effects, synthesis strategies, and biological activities.
Structural and Functional Analogues
Substituent Effects on Bioactivity
- Fluorine Positioning: The target compound’s 3-fluorophenyl group likely enhances π-π stacking and hydrophobic interactions in enzyme binding pockets compared to non-fluorinated analogs. In contrast, a5 () uses an indole group, which provides bulkier aromatic stacking and hydrogen-bonding capabilities via its NH group, contributing to its high EGFR/RET affinity .
- Heterocyclic vs. Aromatic Substituents : Compounds like C08743791 () incorporate pyrazole and pyrimidine rings, enabling diverse hydrogen-bonding interactions critical for inhibiting enzymes like Cdc34. The target compound’s simpler fluorophenyl group may prioritize metabolic stability over multi-target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
